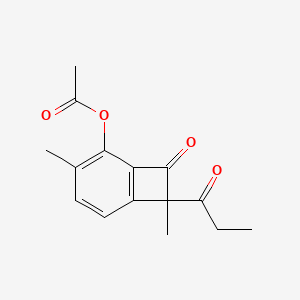
Phyllostoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phyllostoxin is a natural product found in Phyllosticta cirsii with data available.
Aplicaciones Científicas De Investigación
Agricultural Applications
Biocontrol Agent
Phyllostoxin has been identified as a potential biocontrol agent against various plant pathogens and weeds. Its phytotoxic effects can be harnessed to control unwanted vegetation and promote crop health.
- Phytotoxicity : In studies, this compound has demonstrated significant phytotoxicity against Cirsium arvense (Canada thistle), causing rapid necrosis when applied to punctured leaves . This property makes it a candidate for developing mycoherbicides.
- Weed Management : Research indicates that this compound can effectively suppress the growth of specific weed species without adversely affecting crops. For example, its application resulted in necrosis on common agricultural weeds while showing minimal impact on desirable plant species .
Table 1: Phytotoxic Effects of this compound on Various Plant Species
| Plant Species | Application Method | Observed Effect |
|---|---|---|
| Cirsium arvense | Leaf puncture bioassay | Rapid necrosis |
| Solanum lycopersicum | Foliar application | Reduced growth |
| Zea mays | Soil application | Minimal impact |
Medical Applications
Antibacterial Properties
This compound exhibits antibacterial activity, making it a candidate for developing new antibiotics. Studies have shown that extracts containing this compound can inhibit the growth of various pathogenic bacteria.
- Antimicrobial Activity : In laboratory settings, this compound demonstrated significant inhibition against bacteria such as Escherichia coli and Pseudomonas syringae, suggesting its potential use in treating bacterial infections .
Anticancer Activity
Recent research has explored the anticancer properties of this compound, highlighting its ability to induce apoptosis in cancer cells.
- Mechanism of Action : this compound's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells . This property positions this compound as a promising compound in cancer therapeutics.
Case Studies
Case Study 1: Biocontrol of Buffelgrass
A study was conducted to evaluate the effectiveness of this compound as a biocontrol agent for buffelgrass (Cenchrus ciliaris). The research involved applying fungal extracts containing this compound to assess its phytotoxic effects.
- Findings : The results indicated that this compound significantly reduced buffelgrass biomass, demonstrating its potential as an environmentally friendly herbicide .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of this compound, researchers tested various concentrations of this compound extracts against several bacterial strains.
Propiedades
Fórmula molecular |
C15H16O4 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
(3,7-dimethyl-8-oxo-7-propanoyl-2-bicyclo[4.2.0]octa-1(6),2,4-trienyl) acetate |
InChI |
InChI=1S/C15H16O4/c1-5-11(17)15(4)10-7-6-8(2)13(19-9(3)16)12(10)14(15)18/h6-7H,5H2,1-4H3 |
Clave InChI |
DILARCNLBXHZHH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(C2=C(C1=O)C(=C(C=C2)C)OC(=O)C)C |
Sinónimos |
phyllostoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















